molecular formula C10H19NO2 B1242249 1-Boc-piperidine CAS No. 75844-69-8

1-Boc-piperidine

Cat. No.: B1242249
CAS No.: 75844-69-8
M. Wt: 185.26 g/mol
InChI Key: RQCNHUCCQJMSRG-UHFFFAOYSA-N
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Description

1-Boc-piperidine, also known as tert-butoxycarbonyl piperidine, is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Biochemical Analysis

Biochemical Properties

1-Boc-piperidine plays a significant role in biochemical reactions, particularly in the synthesis of various piperidine derivatives. It interacts with several enzymes and proteins, including acetyl-CoA carboxylase and IGF-1R inhibitors . These interactions are crucial for the synthesis of compounds that have therapeutic potential, such as anti-obesity drugs and allosteric inhibitors. The nature of these interactions often involves the formation of stable intermediates that facilitate the desired chemical transformations.

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving Wistar rats, this compound was found to decrease calorie intake in a dose-dependent manner and exhibit anxiolytic effects . These effects suggest that this compound may impact cell signaling pathways related to appetite regulation and anxiety. Additionally, its role in the synthesis of GPR119 selective agonists indicates potential effects on gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. For instance, it is used in the synthesis of GPR119 selective agonists, which are known to activate G-protein-coupled receptors involved in metabolic regulation . The binding interactions of this compound with these receptors can lead to enzyme inhibition or activation, resulting in changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it remains stable under various conditions, but its degradation products can influence long-term cellular functions . For example, prolonged exposure to this compound in in vitro studies has demonstrated sustained anxiolytic effects, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Wistar rats, low doses of this compound reduced calorie intake and exhibited anxiolytic effects, while higher doses did not show significant adverse effects . It is essential to determine the threshold levels to avoid potential toxicity and ensure the compound’s efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of piperidine derivatives. It interacts with enzymes such as lysine decarboxylase and copper amine oxidase, which are crucial for the biosynthesis of piperidine-based compounds . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, enhancing its biochemical efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For instance, its localization in the endoplasmic reticulum or mitochondria can impact protein synthesis and energy metabolism, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-piperidine can be synthesized through various methods. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the same synthetic route but on a larger scale. The process includes the purification of the product through crystallization or distillation to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-piperidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the piperidine to participate in further substitution reactions.

    Reduction Reactions: The compound can be reduced to form various derivatives.

    Cyclization Reactions: It can undergo cyclization to form different heterocyclic compounds.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

    Reducing Agents: Sodium borohydride is often used for reduction reactions.

    Cyclization Agents: Various catalysts and reagents can be used to facilitate cyclization reactions.

Major Products Formed: The major products formed from these reactions include deprotected piperidine, reduced piperidine derivatives, and various heterocyclic compounds .

Scientific Research Applications

1-Boc-piperidine has numerous applications in scientific research:

Comparison with Similar Compounds

    Piperidine: The parent compound without the Boc protecting group.

    Pyrrolidine: A five-membered ring analog of piperidine.

    Piperazine: A six-membered ring containing two nitrogen atoms.

Uniqueness: 1-Boc-piperidine is unique due to the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis. The Boc group can be easily removed under mild conditions, allowing for selective reactions to occur at the nitrogen atom .

Properties

IUPAC Name

tert-butyl piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCNHUCCQJMSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426618
Record name 1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75844-69-8
Record name 1,1-Dimethylethyl 1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75844-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The procedure is as in Example 7, but with 8.5 g (0.1 mole) of piperidine, 60 ml of THF, 20 ml of saturated aqueous K2CO3 solution and 0.11 mole of α-chloroethyl tert-butyl carbonate.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.11 mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium hydride (Aldrich, 2 g, 50 mmol) was added to a solution of 4-(methylsulfonyl)hydroxy-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester of Example 14, B (10 g, 25 mmol) and the phenol from part 2 (5.5 g, 50 mmol) dissolved in dimethylformamide (60 mL) at 25° C. and under N2. The mixture was stirred and heated to 80° C. for 16 hours. After this time, the solvent was removed by roto-evaporation, followed by taking the residue up in ethyl acetate (150 mL) and H2O (100 mL). The layers were separated and the aqueous was extracted via ethyl acetate (2×-150 mL). The organics were washed with saturated K2CO3 (2×-100 mL), H2O (1×-150 mL), and brine (1×-150 mL), then dried over Na2SO4, filtered, and concentrated to afford a crude oil. The oil was purified on silica gel to give 10 g of the N-boc piperidine as a clear oil. 1H NMR and mass spectroscopy was consistent with the desired compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
4-(methylsulfonyl)hydroxy-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Part A: To a solution of N-BOC-isoponic acid (4.0 g, 17.4 mmol) in dimethylacetamide (30 mL) were added N-methylmorpholine (Aldrich. 5.7 mL, 52.2 mmol), 3,5-dimethylpiperadine (70% cis. Aldrich, 3.5 mL, 26.1 mmol). N-hydroxybenzotriazole hydrate (Aldrich, 2.8 g, 20.9 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (Sigma, 5.0 g, 26.1 mmol). The mixture was stirred overnight (about 18 hours) at ambient temperature. To work up, the solvent was removed and the residue was taken up in ethyl acetate (300 mL) then washed with 5% KHSO4 aq (1×100 ml), saturated K2CO3 aq (1×100 mL), and brine (1×100 mL). After drying over Na2SO4, the organic layer was filtered and concentrated to afford the BOC-piperidine as a tan oil that slowly crystallized (5.4 g, 96% yield). 1H NMR showed the desired compound existing as both the cis- and trans-isomers.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-cyanobenzenesulfonyl chloride (411 mg, 2.2 mmol) in CH2Cl2 (10 mL) was added 4-methylaminomethyl-piperidine-1-carboxylic acid tert-butyl ester (500 mg, 2.2 mmol) and triethylamine (0.91 mL, 6.5 mmol) and the reaction stirred at RT for 2 h after which time silica was added and solvent removed. The crude residue was purified by silica gel chromatography eluting with isohexane, and increasing the polarity to 100% EtOAc to afford 4{[4-cyano-benzenesulfonyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester as a white solid (750 mg, 87%).
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Intermediate 1 (2.5 g, 8.3 mmol) was dissolved in dimethylformamide (6 mL), and added dropwise to a suspension of 60% sodium hydride in mineral oil (635 mg 16.6 mmol) in dimethylformamide (6 mL). When the effervescence had ceased the solution was treated with a solution of N-Boc-bis-(2-chloroethyl)amine (3.75 g, 12 mmol) in dimethylformamide (3 mL). The mixture was stirred at r.t. for 36 hrs. Water (800 mL) was added and the solution was washed with ethyl acetate (2×500 mL). The organic phase was washed with brine (500 mL), dried (MgSO4) and evaporated. The clear oil obtained was purified by column chromatography on silica gel eluting with 5-20% ethyl acetate in hexanes. The oil obtained was then further purified by column chromatography on silica gel eluting with dichloromethane to give the Boc-piperidine. 1H NMR (CDCl3) 7.41-7.34 (4H, m), 7.13-7.05 (2H, m), 6.91-6.83 (1H, m), 4.25-4.15 (2H, m), 2.72-2.56 (4H, m), 2.34-2.23 (2H, m) and 1.43 (9H, s)
[Compound]
Name
Intermediate 1
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
3.75 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-Boc-piperidine compare to other compounds in terms of its synthesis and application in producing chiral amines?

A2: this compound serves as a crucial starting material in synthesizing chiral amines, particularly (S)-(+)-3-amino-1-Boc-piperidine [, ]. This synthesis, facilitated by immobilized ω-transaminases, offers a more sustainable and efficient one-step approach compared to traditional multi-step methods [].

Q2: Can this compound be chemically modified to improve its efficacy in specific applications?

A3: Yes, research has shown that modifying this compound through processes like incorporating it into N(2)-alkylated 1,2,3-triazole hybrids [] or utilizing it in the synthesis of (R)-3-benzylamino-1-Boc-piperidine through imine reductase engineering [], can enhance its efficacy for specific applications.

Q3: Are there any established protocols for large-scale production of compounds derived from this compound?

A4: Yes, researchers have successfully demonstrated the synthesis of (R)-3-benzylamino-1-Boc-piperidine on a hectogram scale using an engineered imine reductase, highlighting its potential for industrial-scale production [].

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